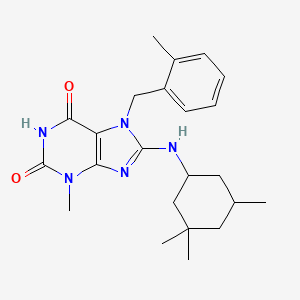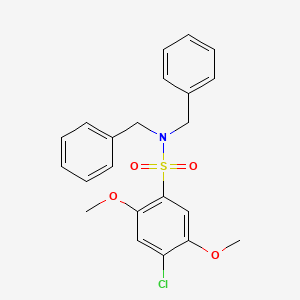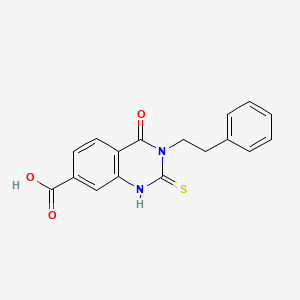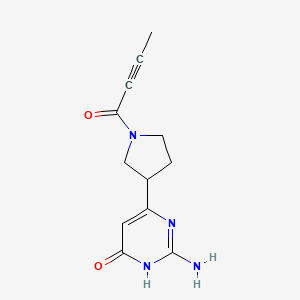
N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide, also known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of gene expression in response to environmental toxins and endogenous ligands. CH-223191 has been widely used as a tool compound to study the biological functions of AhR.
Applications De Recherche Scientifique
Crystal Structure and Supramolecular Formation
- A study on a structurally related N,N'-bis(substituted)oxamide compound demonstrated its crystal structure, highlighting the intermolecular hydrogen bonds that contribute to its three-dimensional supramolecular structure, indicating potential applications in materials science and molecular engineering (Wang et al., 2016).
Synthetic Applications
- Research on the synthesis of di- and mono-oxalamides from oxiranes suggests the utility of oxalamides in synthetic organic chemistry, providing a method for the synthesis of anthranilic acid derivatives and oxalamides, which could have applications in pharmaceuticals and agrochemicals (Mamedov et al., 2016).
Interaction with DNA and Anticancer Activities
- A study on a dissymmetrical N,N'-bis(substituted)oxamide and its dicopper(II) complex explored their DNA-binding properties and cytotoxic activities against cancer cells, pointing towards potential applications in cancer therapy (Cui et al., 2011).
Coordination Polymers and Material Science
- Investigations into coordination polymers based on bis-pyridyl-bis-amide ligands, including oxalamide derivatives, have shown the potential for creating materials with unique structures and properties, relevant for catalysis, gas storage, and separation technologies (Lakshmanan et al., 2022).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9-11(16)4-3-5-12(9)18-14(20)13(19)17-8-15(2,21)10-6-7-10/h3-5,10,21H,6-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGCXSADPEXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)

![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone](/img/structure/B2949143.png)
